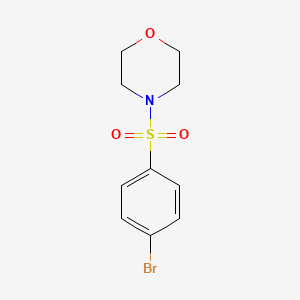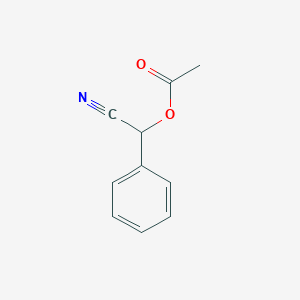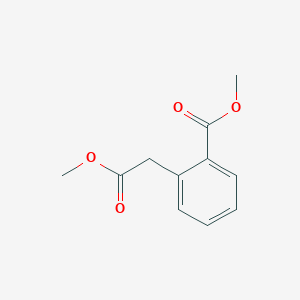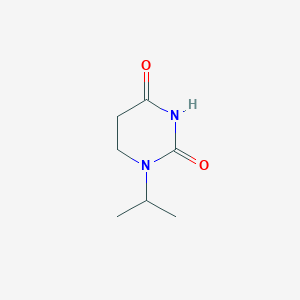
3-(Benzoylamino)benzoic acid
Overview
Description
3-(Benzoylamino)benzoic acid, also known as 3-Aminobenzoic acid or 3-ABA, is an organic compound with the molecular formula C7H7NO2. It is a white crystalline solid that is soluble in water and ethanol. 3-ABA is a common intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used in the manufacture of food additives, fragrances, and other products.
Scientific Research Applications
Antiviral Research
3-(Benzoylamino)benzoic acid derivatives, such as 2-[2-Benzoylamino)benzoylamino]benzoic acid, have shown potential as potent inhibitors of adenovirus replication. Modifications to this class of compounds have been studied to enhance their efficacy, with certain substitutions resulting in improved antiviral activity and low cell toxicity (Öberg et al., 2012).
Food and Environmental Science
Benzoic acid derivatives, including this compound, are commonly found in nature and are used as preservatives in food, cosmetic, and pharmaceutical products. Their widespread use necessitates a comprehensive understanding of their occurrence, human exposure, metabolism, and potential health effects (del Olmo et al., 2017).
Biosynthesis in Plants and Bacteria
In plants and bacteria, this compound plays a role in the biosynthesis of various natural products. The pathways for its production involve several intermediate steps and have been studied for their potential applications in biotechnology and pharmaceuticals (Hertweck et al., 2001).
Antibacterial Activity
Research on derivatives of this compound has indicated potential antibacterial properties. Novel ester/hybrid derivatives have been synthesized and tested, demonstrating promising results in combating bacterial infections, highlighting their potential use in developing new drug candidates (Satpute et al., 2018).
Pharmaceutical Research
This compound is a model compound in pharmaceutical research. Understanding its thermodynamic phase behavior is crucial for process design, particularly in the development and manufacturing of drug substances (Reschke et al., 2016).
Environmental Sensing
Derivatives of this compound have been utilized for environmental applications, such as the selective detection of Cr (III) ions in industrial wastewater. This indicates their potential as efficient electroactive materials in environmental monitoring and control (Frag et al., 2021).
HIV-1 Maturation Inhibitors
Compounds based on C-3 benzoic acid, related to this compound, have been studied as potential inhibitors of HIV-1 maturation. These studies have aimed to improve antiviral properties and expand the coverage against resistant strains of HIV (Swidorski et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(Benzoylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid . This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and superoxide dismutase . These changes can lead to alterations in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with BAMT results in the methylation of benzoic acid, producing methylbenzoate . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its long-term efficacy and impact on cellular function . In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that at lower doses, this compound can enhance nutrient digestion and improve antioxidant capacity in young pigs . At higher doses, it may exhibit toxic or adverse effects, such as decreased feed intake and potential toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It can be metabolized into various derivatives through enzymatic reactions, such as methylation and conjugation with glycine . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to have a log Kow value of 2.58, indicating its moderate hydrophobicity . This property affects its ability to cross cell membranes and its distribution within different cellular compartments. Additionally, its interaction with transporters can influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that it can be localized in the cytosol, where it interacts with cytosolic enzymes and other biomolecules . This localization is essential for its role in biochemical reactions and its impact on cellular processes. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further influencing its activity.
Properties
IUPAC Name |
3-benzamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTOAZQBWHSIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292555 | |
| Record name | 3-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-54-2 | |
| Record name | 587-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Benzoylamino)benzoic acid in the context of the provided research?
A1: The research paper [] describes the synthesis of various Distamycin analogues, aiming to explore their potential biological activity. this compound plays a crucial role as an intermediate in this process. It is reacted further to ultimately form 3-benzamido-N-(3((4-sulfamonylphenethyl) carbamoyl) phenyl)benzamide (R1), one of the target Distamycin analogues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
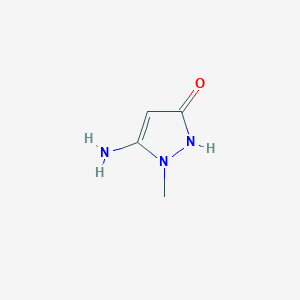





![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)
